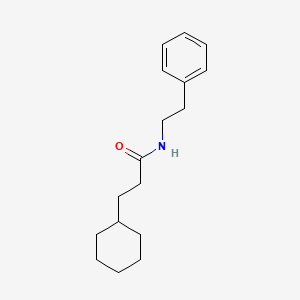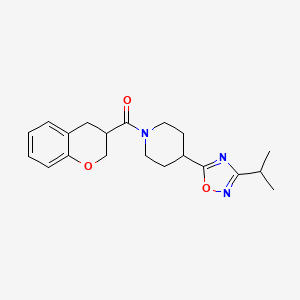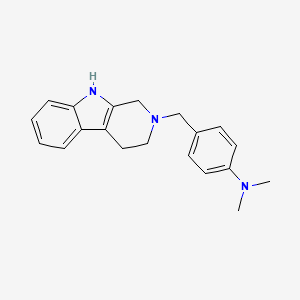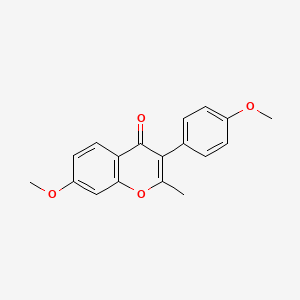
3-cyclohexyl-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds demonstrates a range of methods, including the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium to produce cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987). Another synthesis involves a one-pot three-component reaction under ultrasound, indicating an efficient method for producing related compounds (Song et al., 2015).
Molecular Structure Analysis
Studies on compounds like 3-chloro-N-(4-sulfamoylphenethyl)propanamide have provided detailed insights into molecular structure through spectroscopic characterization and computational analysis, showing the importance of geometry, vibrational frequencies, and chemical shifts in understanding structure (Durgun et al., 2016).
Chemical Reactions and Properties
Research into N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides has explored their chemical reactions, particularly focusing on their analgesic activity, indicating the specific structural requirements for activity and providing a basis for understanding the chemical properties of similar compounds (Essawi, 1999).
Physical Properties Analysis
The physical properties of related compounds are explored through various analyses, including crystal structure determination, which provides insights into the arrangement of molecules and their interaction with light, significant for understanding the physical properties of 3-cyclohexyl-N-(2-phenylethyl)propanamide (Kulai & Mallet-Ladeira, 2016).
Chemical Properties Analysis
The chemical properties can be inferred from studies on similar compounds, such as the synthesis and reactivity towards carbon monoxide of optically active compounds, offering insights into reactivity, stability, and potential chemical modifications (Albert et al., 2007).
Propriétés
IUPAC Name |
3-cyclohexyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGREWWWFIRJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5671025.png)

![(2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5671053.png)
![1'-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5671056.png)

![2-(2-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5671071.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671072.png)
![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5671078.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5671082.png)


![4-[(5-methyl-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5671109.png)
![2-cyclopropyl-9-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671119.png)
![2-ethyl-4-phenyl-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5671134.png)